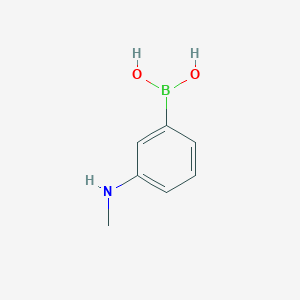
(3-(Methylamino)phenyl)boronic acid
概要
説明
“(3-(Methylamino)phenyl)boronic acid” is a compound with the molecular formula C7H10BNO2 . It has a molecular weight of 150.97 g/mol . The compound is also known by other names such as N-methyl-3-aminophenylboronic acid and SCHEMBL69849 .
Molecular Structure Analysis
The compound has a 2D structure and its IUPAC name is [3-(methylamino)phenyl]boronic acid . The InChI code is InChI=1S/C7H10BNO2/c1-9-7-4-2-3-6(5-7)8(10)11/h2-5,9-11H,1H3 . The Canonical SMILES representation is B(C1=CC(=CC=C1)NC)(O)O .Chemical Reactions Analysis
Boronic acids, including “this compound”, play an exquisite role in synthetic chemistry . They are involved in various transformations such as the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation . Boronic acids are also investigated as reversible covalent inhibitors .Physical And Chemical Properties Analysis
The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 2 . The exact mass is 151.0804587 g/mol and the monoisotopic mass is also 151.0804587 g/mol . The topological polar surface area is 52.5 Ų . The heavy atom count is 11 .科学的研究の応用
Sensing and Detection Applications
Boronic acids, including derivatives similar to (3-(Methylamino)phenyl)boronic acid, have been extensively studied for their ability to interact with diols and alpha-hydroxy acids, making them suitable for sensing applications. For example, 3-acrylamide phenyl boronic acid (3-APB) incorporated into hydrogels has been used to develop holographic sensors for L-lactate, showcasing the potential of boronic acid derivatives in creating responsive and reversible sensors for biological compounds (Sartain, Yang, & Lowe, 2008). Similarly, amino-3-fluorophenyl boronic acids have been synthesized for glucose sensing materials, highlighting their role in constructing biosensors that operate at physiological pH (Das et al., 2003).
Material Science and Polymer Applications
Biochemical and Medical Research
Boronic acids are also significant in biochemical and medical research due to their interactions with biological molecules. For instance, studies have explored the binding profiles of phenylboronic acids with various biomolecules, revealing their potential in drug design and discovery. An example is the investigation of boronic acid's interaction with N-acetylneuraminic acid (Neu5Ac), which suggested a selective recognition mechanism at physiological pH, opening avenues for therapeutic applications (Otsuka et al., 2003).
作用機序
Target of Action
(3-(Methylamino)phenyl)boronic acid, also known as [3-(METHYLAMINO)PHENYL]BORONIC ACID, is a boronic acid derivative. Boronic acids and their esters are highly valuable building blocks in organic synthesis
Mode of Action
The compound is involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in various biochemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . It is also used in the protodeboronation of pinacol boronic esters, a valuable but underdeveloped transformation . This process allows for formal anti-Markovnikov alkene hydromethylation .
Pharmacokinetics
It is known that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Result of Action
The compound’s action results in the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is a key step in the synthesis of many complex organic compounds . The protodeboronation of pinacol boronic esters utilizing a radical approach has also been reported .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by air and moisture . The rate of hydrolysis of some phenylboronic pinacol esters is also influenced by pH, with the reaction rate considerably accelerated at physiological pH .
将来の方向性
Boronic acids, including “(3-(Methylamino)phenyl)boronic acid”, have not been widely studied in medicinal chemistry, but interest in these compounds has been growing . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that extending the studies with boronic acids in medicinal chemistry could lead to the discovery of new promising drugs .
特性
IUPAC Name |
[3-(methylamino)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-9-7-4-2-3-6(5-7)8(10)11/h2-5,9-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINQMLXFCSZMNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

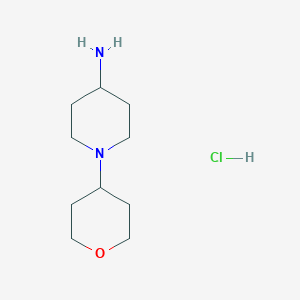

![2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B3162242.png)
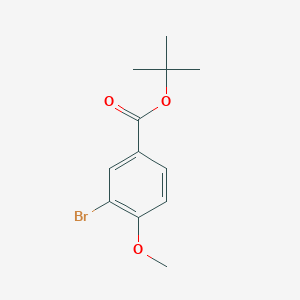
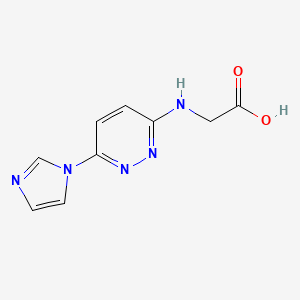
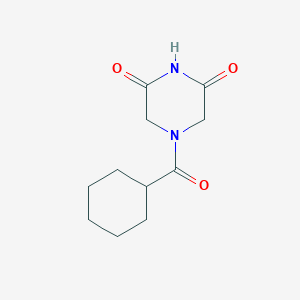
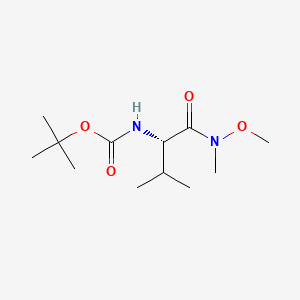
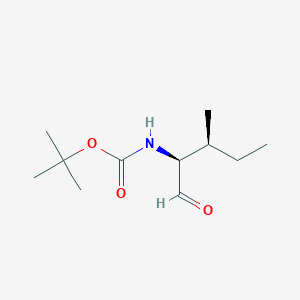
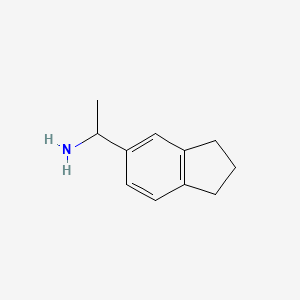
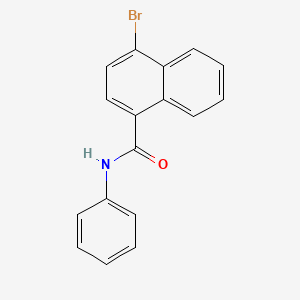
![ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate](/img/structure/B3162294.png)
![6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B3162305.png)

![4-[2-(4-Bromo-imidazol-1-yl)ethyl]-morpholine](/img/structure/B3162340.png)